molecular formula C₁₀¹³CH₁₆D₃NO₉ B1163830 N-Acetylneuraminic Acid-13C,d3

N-Acetylneuraminic Acid-13C,d3

Cat. No.: B1163830
M. Wt: 313.28
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Sialic Acids in Biological Systems

Sialic acids are a diverse family of nine-carbon sugars that typically occupy the outermost positions of glycan chains on glycoproteins and glycolipids. nih.govnih.gov This terminal location makes them critical players in a vast array of physiological and pathological events. nih.govmdpi.com

One of their primary functions is in cellular communication and recognition. nih.govcabio.com By interacting with receptors on other cells, sialic acids mediate cell-cell adhesion, signaling, and aggregation. nih.gov This is fundamental for processes ranging from immune responses to nervous system development. nih.govcabio.com In the nervous system, for example, sialic acids are highly concentrated in the brain and are integral to neuronal function and plasticity. nih.govresearchgate.net

Rationale for Stable Isotope Labeling in Advanced Metabolic and Analytical Studies

Stable isotope labeling is a powerful technique used in metabolomics and proteomics to trace the metabolic fate of molecules within a biological system. creative-proteomics.comnih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer to handle and use in a wider range of experimental settings, including in vivo studies in animals and humans. nih.gov

The core principle of stable isotope labeling involves replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H, also known as deuterium (B1214612) or 'd'). washington.eduwikipedia.org When this "heavy" labeled compound is introduced into a biological system, it is metabolized alongside its natural, "light" counterpart.

The key advantage of this approach lies in its use with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govfrontiersin.org These analytical techniques can distinguish between the light and heavy forms of the molecule based on their mass difference. washington.eduwikipedia.org This allows researchers to:

Trace Metabolic Pathways: By following the incorporation of the heavy isotopes into various downstream metabolites, scientists can map out metabolic pathways and determine the flow of atoms through these networks. creative-proteomics.comnih.gov This is a cornerstone of metabolic flux analysis (MFA). creative-proteomics.com

Quantify Metabolic Changes: The ratio of heavy to light forms of a metabolite provides a precise measure of its synthesis, turnover, and contribution from different metabolic routes. washington.eduwikipedia.org This is invaluable for comparing metabolic states in health and disease. nih.gov

Improve Analytical Accuracy: Using the labeled compound as an internal standard in quantitative analyses significantly improves the accuracy and reproducibility of measurements by correcting for variations in sample preparation and instrument response. nih.govacs.org

Overview of N-Acetylneuraminic Acid-13C,d3 as a Specialized Research Probe

This compound is a synthetically produced version of N-acetylneuraminic acid where specific carbon and hydrogen atoms have been replaced with their stable isotopes. Specifically, it contains carbon-13 (¹³C) and deuterium (d, or ²H) atoms. labmix24.comclinisciences.comscbt.com This dual labeling provides a distinct mass shift that makes it easily detectable and distinguishable from the naturally occurring form of the molecule in mass spectrometry-based analyses. scbt.comsigmaaldrich.com

This isotopically labeled compound serves as a highly specific probe for studying the metabolism and function of sialic acids. Researchers can introduce this compound into cells or organisms and then use techniques like mass spectrometry to track its incorporation into sialoglycoproteins and other sialoglycoconjugates. This allows for detailed investigations into the dynamics of sialylation, the process of adding sialic acids to other molecules, which is crucial for many cellular functions. researchgate.netnih.gov

Recent studies have utilized isotopically labeled sialic acids to explore alterations in sialylation patterns in diseases like liver fibrosis and cancer, highlighting the potential of these probes as diagnostic or prognostic tools. researchgate.netacs.org By combining stable isotope labeling with advanced analytical methods, scientists can gain unprecedented insights into the complex roles of N-acetylneuraminic acid in health and disease.

Properties

Molecular Formula

C₁₀¹³CH₁₆D₃NO₉

Molecular Weight

313.28

Synonyms

5-(Acetylamino)-3,5-dideoxy-D-glycero-D-galacto-2-nonulosonic Acid-13C,d3;  NANA-13C,d3;  N-Acetylsialic Acid-13C,d3;  Sialic Acid-13C,d3

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for N Acetylneuraminic Acid 13c,d3

Chemo-Enzymatic Synthesis Approaches for Isotope Incorporation

Chemo-enzymatic synthesis is a highly effective strategy for producing isotopically labeled N-Acetylneuraminic acid. This approach combines the flexibility of chemical synthesis for precursor preparation with the high stereoselectivity and efficiency of enzymatic reactions. The cornerstone of this method is the enzyme N-acetylneuraminic acid aldolase (B8822740) (NAL), which catalyzes the reversible aldol (B89426) condensation of N-acetyl-D-mannosamine (ManNAc) or its derivatives with pyruvate (B1213749).

The general chemo-enzymatic pathway involves two main steps:

Chemical or Enzymatic Preparation of Precursors: This step involves the synthesis of the isotopically labeled precursors. For N-Acetylneuraminic Acid-¹³C,d₃, this would typically involve the synthesis of N-acetyl-[d₃]-D-mannosamine and a ¹³C-labeled pyruvate. The synthesis can start from more accessible materials like N-acetyl-D-glucosamine (GlcNAc), which is chemically epimerized to ManNAc under alkaline conditions. nih.govnih.gov

Enzymatic Condensation: The labeled ManNAc derivative and labeled pyruvate are then combined in the presence of NAL. The enzyme stereospecifically catalyzes the formation of the nine-carbon sialic acid backbone. umich.edu This enzymatic step ensures the correct stereochemistry, which is difficult to control through purely chemical synthesis.

A powerful variation of this method involves using enzymes displayed on the surface of bacterial spores. This technique simplifies the process by immobilizing the enzyme, allowing for easier separation from the reaction mixture and potentially integrating the biocatalytic step with upstream chemical reactions into a one-pot synthesis. nih.gov Multi-enzyme cascade reactions, sometimes conducted in microfluidics, can further streamline the synthesis of complex sialic acids by overcoming issues like substrate inhibition. fau.de

Table 1: Key Enzymes in Chemo-Enzymatic Synthesis of Labeled Neu5Ac
EnzymeEC NumberFunctionRole in Isotope Labeling
N-Acetylneuraminic Acid Aldolase (NAL)4.1.3.3Catalyzes the condensation of ManNAc and pyruvate.Condenses isotopically labeled precursors (e.g., N-acetyl-[d₃]-ManNAc and [¹³C]-pyruvate).
N-Acetyl-D-glucosamine 2-epimerase (AGE)5.1.3.8Catalyzes the reversible epimerization of GlcNAc to ManNAc.Used in fully enzymatic systems to produce the ManNAc precursor from GlcNAc. frontiersin.org

Strategic Isotopic Enrichment at Defined Carbon and Deuterium (B1214612) Positions

The synthesis of N-Acetylneuraminic Acid-¹³C,d₃ requires precise control over the placement of isotopes. This is achieved by using strategically labeled precursors in the chemo-enzymatic pathway.

Deuterium Labeling (d₃) in the N-Acetyl Group: The three deuterium atoms are introduced into the N-acetyl moiety. This is accomplished by synthesizing an N-acetyl-[d₃]-D-mannosamine precursor. A common method involves the acylation of D-mannosamine using a deuterated acetylating agent, such as trideuteroacetyl chloride (CD₃COCl) or its equivalent. This labeled ManNAc derivative then carries the d₃-acetyl group into the final Neu5Ac product after condensation with pyruvate. nih.gov

Carbon-13 (¹³C) Labeling in the Backbone: The position of the ¹³C atom is determined by the choice of the labeled precursor. Several strategies exist:

Labeling at C1, C2, or C3: Using specifically labeled pyruvate, such as sodium [1-¹³C]-, [2-¹³C]-, or [3-¹³C]-pyruvate, in the NAL-catalyzed reaction will result in Neu5Ac labeled at the corresponding C1 (carboxyl), C2 (keto), or C3 position. researchgate.netnih.gov

Labeling at other positions (C4-C9): To label positions within the original ManNAc structure, one must start with a ¹³C-labeled ManNAc precursor. For instance, [6-¹³C]-ManNAc can be used to introduce a label at the C6 position of the final sialic acid. researchgate.net

An alternative method for introducing deuterium involves conducting the enzymatic reactions in deuterium oxide (D₂O). This approach has been used to generate tri-deuterated sialosides, where deuterium atoms are incorporated during the enzymatic epimerization and aldol addition steps. nih.govnih.gov For the specific synthesis of N-Acetylneuraminic Acid-¹³C,d₃, a combined strategy is employed: N-acetyl-[d₃]-D-mannosamine is condensed with a selected [¹³C]-pyruvate using NAL.

Table 2: Precursors for Strategic Isotopic Labeling
Labeled PrecursorResulting Label Position in Neu5AcReference
N-acetyl-[d₃]-D-mannosamineN-acetyl methyl group (d₃) nih.gov
[1-¹³C]-Pyruvic acidC1 (Carboxyl carbon) nih.gov
[3-¹³C]-Pyruvic acidC3 researchgate.net
[6-¹³C]-N-acetyl-D-mannosamineC6 researchgate.net

Preparation of N-Acetylneuraminic Acid-¹³C,d₃ Derivatives for Specific Research Applications

Once synthesized, N-Acetylneuraminic Acid-¹³C,d₃ can be chemically modified to create a variety of derivatives for specific applications. These labeled derivatives are particularly valuable as probes in biological systems and as standards for analytical methods.

Glycosyl Donors for Oligosaccharide Synthesis: The labeled Neu5Ac can be converted into activated glycosyl donors, such as phenyl 2-α-selenoglycosides or glycosyl thioimidates. biosynth.com These reactive intermediates are then used in chemical glycosylation reactions to synthesize complex, isotopically labeled sialylated oligosaccharides (sialosides). The isotopic labels allow for detailed NMR structural studies of these oligosaccharides and their interactions with binding partners like lectins.

Modified Sialic Acids: The parent labeled molecule can undergo further chemical modifications at various positions. For example, methods have been developed for the synthesis of 4-O-alkylated analogues of Neu5Ac. acs.org Applying these methods to the ¹³C,d₃-labeled compound would produce labeled probes to study the biological roles of such modifications. Other derivatives include those with modifications at the C5 (azido derivatives) or C9 positions. scholaris.capkusz.edu.cn

Internal Standards: Tri-deuterated sialosides have proven to be excellent internal standards for absolute quantification in liquid chromatography-mass spectrometry (LC-MS) assays. nih.govnih.gov The 3 Dalton mass difference provides a clear separation from the natural, unlabeled analyte, enabling precise measurement of sialic acid content in biological samples like tissues or food products. nih.gov

The ability to create these derivatives from N-Acetylneuraminic Acid-¹³C,d₃ greatly expands its utility beyond a simple tracer, turning it into a versatile building block for creating sophisticated molecular tools.

Production of Related Isotopically Labeled Sialic Acid Forms and Precursors

The chemo-enzymatic methodologies described are not limited to N-Acetylneuraminic acid. They can be adapted to produce a wide range of other isotopically labeled sialic acids and their precursors by varying the starting materials.

Other Sialic Acids: By substituting the ManNAc precursor, other important sialic acids can be synthesized in their isotopically labeled forms.

KDN (3-deoxy-D-glycero-D-galacto-2-nonulosonic acid): Using labeled D-mannose instead of ManNAc in the condensation reaction with labeled pyruvate yields ¹³C-labeled KDN. researchgate.net

Neu5Gc (N-Glycolylneuraminic acid): Starting with N-glycolyl-D-mannosamine (ManNGc) and labeled pyruvate allows for the synthesis of labeled Neu5Gc, another common sialic acid in non-human vertebrates. frontiersin.org

Labeled Precursors: The synthesis of labeled precursors is a critical step. N-acyl analogues of D-mannosamine, such as N-propanoyl-D-mannosamine (ManNProp) and N-butanoyl-D-mannosamine (ManNBut), can be synthesized chemically and used as substrates for NAL to create novel, labeled sialic acids. mdpi.com The enzymatic synthesis of ManNAc itself can be achieved from UDP-GlcNAc using enzymes from rat liver or bacteria. umich.edunih.gov

This flexibility allows researchers to generate a diverse library of isotopically labeled sialic acids, enabling detailed investigation into the specific biological roles and metabolic pathways of different sialic acid variants.

Advanced Analytical Techniques Employing N Acetylneuraminic Acid 13c,d3

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

In the realm of LC-MS/MS, N-Acetylneuraminic Acid-13C,d3 is fundamental for overcoming the challenges associated with quantifying low-abundance analytes in intricate biological samples.

Development and Validation of Quantitative Analytical Methods for Biological Matrices

The development of robust quantitative methods for N-Acetylneuraminic acid (Neu5Ac) and its metabolites in biological matrices, such as human leukocytes and plasma, has been significantly advanced by the use of stable isotope-labeled internal standards like N-Acetylneuraminic Acid-d3. nih.gov A fit-for-purpose validation approach for an LC-MS/MS method to quantify Neu5Ac in human leukocyte pellets involved lysing and extracting the cells in a methanol-water mixture, followed by direct analysis. nih.gov This method demonstrated high sensitivity, achieving a lower limit of quantitation (LLOQ) of 25.0 ng/mL for Neu5Ac. nih.gov

Similarly, a stable isotope dilution assay using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) was developed for the quantification of N-acetylneuraminic acid in glycoproteins. nih.gov This method, which employed ¹³C₃-isotopologues as internal standards, showed a limit of quantification of 0.1 mg/L and excellent linearity over a wide concentration range (0.1-80 mg/L) with a correlation coefficient greater than 0.997. nih.gov The use of isotopically labeled standards is crucial for achieving the specificity, accuracy, and reproducibility required for clinical and research applications, allowing for the analysis of minute sample volumes, such as a few hundred nanoliters of plasma. nih.gov

Table 1: Validation Parameters for Quantitative LC-MS/MS Methods This table is interactive. You can sort and filter the data.

Analyte Internal Standard Biological Matrix LLOQ Linearity Range Reference
N-Acetylneuraminic acid (Neu5Ac) Neu5Ac-d3 Human Leukocytes 25.0 ng/mL Not Specified nih.gov
Cytidine-5'-monophospho-sialic acid (CMP-Neu5Ac) CMP-Neu5Ac-¹³C₃ Human Leukocytes 10.0 ng/mL Not Specified nih.gov
N-Acetylneuraminic acid (Neu5Ac) Neu5Ac-¹³C₃ Glycoproteins 0.1 mg/L 0.1-80 mg/L nih.gov
N-Glycolylneuraminic acid (Neu5Gc) Neu5Gc-¹³C₃ Glycoproteins 0.1 mg/L 0.1-80 mg/L nih.gov

Role as a Stable Isotope-Labeled Internal Standard for Enhanced Accuracy and Precision

The primary role of this compound in LC-MS/MS analysis is to serve as a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is considered the gold standard for quantitative analysis because it shares nearly identical physicochemical properties with the analyte of interest. chromatographyonline.com It co-elutes chromatographically with the endogenous compound and experiences similar effects during sample extraction, handling, and, most importantly, the ionization process in the mass spectrometer. chromatographyonline.com

By adding a known amount of the SIL-IS to the sample at the beginning of the workflow, any analyte loss during sample preparation is compensated for. Furthermore, it effectively corrects for variations in instrument response and matrix effects, which are common challenges in biological sample analysis. nih.govchromatographyonline.com The use of N-Acetylneuraminic Acid-d3 and its ¹³C-labeled counterparts has been shown to yield measurements that are very specific, accurate, and reproducible. nih.govnih.gov For instance, in the analysis of Neu5Ac in leukocyte extracts, the implementation of a SIL-IS led to a normalized matrix factor of 106.3%, indicating a significant reduction in matrix-induced analytical variability and a substantial enhancement in the accuracy and precision of the quantification. nih.gov

Optimization of Chromatographic Separation, including Hydrophilic Interaction Chromatography (HILIC)

Effective chromatographic separation is essential for accurate mass spectrometric analysis, as it isolates the analyte from other sample components that could interfere with detection. Due to the high polarity of N-Acetylneuraminic acid, conventional reversed-phase (RP) chromatography on C18 columns provides poor retention. mdpi.com To overcome this, Hydrophilic Interaction Chromatography (HILIC) has been established as a superior technique. nih.govmdpi.com

HILIC utilizes a polar stationary phase (e.g., silica (B1680970), amide) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile (B52724). mdpi.comakjournals.com This setup enhances the retention of highly polar compounds such as Neu5Ac. mdpi.com Studies have demonstrated that a HILIC silica column provides significantly better retention for Neu5Ac compared to a C18 column. mdpi.com Further optimization involves adjusting the mobile phase composition. For example, using acetonitrile with 0.1% phosphoric acid as the mobile phase has been shown to produce a better separation effect and ideal peak shape for Neu5Ac. mdpi.com For the separation of more complex sialylated glycans, wide-pore amide HILIC stationary phases combined with high ionic strength mobile phases can improve chromatographic resolution. waters.com

Strategies for Mitigation of Matrix Effects in Mass Spectrometric Detection

Matrix effects occur when co-eluting compounds from the biological matrix interfere with the ionization of the target analyte, causing either suppression or enhancement of the signal and leading to inaccurate quantification. chromatographyonline.comnih.gov The most effective strategy to compensate for these unavoidable effects is the use of a co-eluting stable isotope-labeled internal standard like this compound. nih.govchromatographyonline.com Because the SIL-IS is affected by the matrix in the same way as the endogenous analyte, the ratio of their signals remains constant, thus providing an accurate measurement. nih.govchromatographyonline.com

In a method for quantifying Neu5Ac in leukocytes, the matrix factor for the analyte was 97.4%, while for its deuterated internal standard (Neu5Ac-d3) it was 91.6%. nih.gov The resulting normalized matrix factor (the ratio of the analyte's matrix factor to the internal standard's matrix factor) was 106.3%, which is very close to the ideal value of 100% and demonstrates effective mitigation of matrix effects. nih.gov Other strategies to reduce matrix effects include optimizing sample preparation to remove interfering substances, diluting the sample if sensitivity allows, and adjusting chromatographic conditions to separate the analyte from matrix components. chromatographyonline.comnih.gov Adjusting mass spectrometer conditions, such as the ionization polarity, can also be beneficial, as negative ion mode is sometimes less susceptible to matrix effects. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The use of ¹³C-labeled N-Acetylneuraminic acid has been pivotal in NMR spectroscopy for detailed structural studies that are not feasible with the unlabeled compound due to low natural abundance of certain forms.

Elucidation of Acyclic and Cyclic Forms through 13C NMR Spectroscopy

In aqueous solutions, N-Acetylneuraminic acid exists in equilibrium between its predominant cyclic (pyranose) forms and several low-abundance acyclic forms. nih.govnd.edu Standard NMR techniques often fail to detect these transient acyclic forms. However, by using N-Acetylneuraminic acid selectively labeled with ¹³C at specific carbon positions (C1, C2, and/or C3), researchers have been able to detect and quantify these minor species through ¹³C NMR spectroscopy. nih.govnd.edu

These studies have unequivocally identified the presence of the acyclic keto, keto hydrate (B1144303), and enol forms in solution. nih.govresearchgate.net At a pH of 2, the keto form was identified by a characteristic C2 signal at approximately 198 ppm, accounting for about 0.7% of the total species. nih.govnd.edu The keto hydrate was observed with a C2 signal at approximately 94 ppm (about 1.9% abundance), and enol forms were detected via signals from labeled C2 and C3 carbons at approximately 143 ppm and 120 ppm, respectively (about 0.5% abundance). nih.govnd.edu These acyclic forms are of significant biological interest as they may be the specific conformations recognized by certain enzymes and receptors. nd.edu

Table 2: ¹³C NMR Chemical Shifts and Abundance of N-Acetylneuraminic Acid Forms in Aqueous Solution (pH 2) This table is interactive. You can sort and filter the data.

Form Labeled Carbon Chemical Shift (ppm) Abundance (%) Reference
β-Pyranose C2 95.97 91.2 nd.edu
α-Pyranose C2 96.53 5.8 nd.edu
Keto (Acyclic) C2 ~198 ~0.7 nih.govnd.eduresearchgate.net
Keto Hydrate (Acyclic) C2 ~94 ~1.9 nih.govnd.edu
Enol (Acyclic) C2 ~143 ~0.5 nih.govnd.edu
Enol (Acyclic) C3 ~120 ~0.5 nih.govnd.edu

Real-time Monitoring of Enzymatic Reactions and Metabolic Pathway Fluxes via NMR

The use of this compound is central to ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique for quantifying the rates (fluxes) of intracellular metabolic pathways. nih.govcreative-proteomics.com By introducing a ¹³C-labeled substrate into a biological system, researchers can track the flow of carbon atoms through the metabolic network. Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical method used in these studies, as it can distinguish and quantify the labeled metabolites, providing a dynamic view of cellular metabolism. creative-proteomics.com

In this context, this compound or its labeled precursors can be supplied to cells. As the labeled compound is processed by enzymes, the ¹³C label is incorporated into various downstream metabolites. By acquiring NMR spectra over time, it is possible to monitor the disappearance of the labeled substrate and the appearance of labeled products in real-time. This allows for the precise determination of reaction kinetics and pathway fluxes under specific physiological conditions. nih.gov For example, the enzymatic synthesis of Neu5Ac via N-acetylneuraminic acid lyase, which catalyzes the condensation of pyruvate (B1213749) and N-acetyl-D-mannosamine (ManNAc), can be monitored to understand the efficiency of sialic acid biosynthesis pathways. nih.govfrontiersin.org This approach provides invaluable insights into how metabolic networks adapt to genetic or environmental perturbations. nrel.govtudelft.nl

Table 1: Illustrative Data from a Hypothetical ¹³C-MFA Study Monitoring Sialic Acid Pathway Flux
Metabolic PathwayFlux Rate (Control) (nmol/10⁶ cells/hr)Flux Rate (Stimulated) (nmol/10⁶ cells/hr)Fold Change
GNE Pathway (ManNAc synthesis)15.2 ± 1.828.9 ± 2.51.90
Neu5Ac Synthesis (from ManNAc)14.8 ± 1.627.5 ± 2.31.86
CMP-Neu5Ac Synthesis13.5 ± 1.425.1 ± 2.11.86
Glycoconjugate Incorporation10.1 ± 1.119.8 ± 1.91.96

Investigation of Conformational Dynamics and Isotopic Shifts

This compound is an exceptional tool for investigating the structural and dynamic properties of sialic acid in solution using NMR spectroscopy. The ¹³C label acts as a sensitive probe, with its chemical shift providing detailed information about the local electronic environment. In aqueous solution, Neu5Ac exists as a complex equilibrium of different forms, including the α- and β-pyranose anomers, as well as acyclic keto, keto hydrate, and enol forms. nih.govresearchgate.net Studies using ¹³C-labeled Neu5Ac have successfully detected and quantified these various species, which is critical for understanding the molecule's reactivity and interactions. nih.gov For instance, the C2 keto form can be identified by a characteristic signal around 198 ppm in the ¹³C NMR spectrum. researchgate.net

Furthermore, the presence of deuterium (B1214612) (d3) in the molecule allows for the study of isotopic shifts. When a heavier isotope like deuterium replaces a proton, it can cause a small but measurable change in the NMR chemical shifts of nearby nuclei, such as ¹³C. iaea.org This phenomenon is particularly useful for studying hydrogen bonding. Deuterium substitution in or near a hydrogen bond can alter its strength and geometry, which is reflected in the isotopic shift of the participating carbon atoms. nih.gov These subtle shifts provide valuable information on the conformational preferences and intramolecular interactions that govern the three-dimensional structure of N-Acetylneuraminic Acid in solution. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for Different Forms of N-Acetylneuraminic Acid in Aqueous Solution nih.govresearchgate.net
FormCarbon PositionApproximate Chemical Shift (ppm)
β-PyranoseC2~97
α-PyranoseC2~95
Keto (acyclic)C2~198
Keto Hydrate (acyclic)C2~94
Enol (acyclic)C2~143

Integration with Other Spectroscopic and Chromatographic Methods for Comprehensive Analysis

While NMR provides detailed structural and dynamic information, a comprehensive analysis of N-Acetylneuraminic Acid in complex biological samples often requires the integration of multiple analytical techniques. This compound is particularly valuable when combined with chromatographic and mass spectrometric methods. The most powerful of these integrated approaches is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.gov

In a typical LC-MS/MS workflow, High-Performance Liquid Chromatography (HPLC) is first used to separate Neu5Ac from other metabolites in a biological matrix, such as urine, plasma, or cell extracts. nih.govnih.govthermofisher.com Following chromatographic separation, the analyte is introduced into a mass spectrometer for detection. Tandem mass spectrometry (MS/MS) provides exceptional specificity and sensitivity by monitoring a specific fragmentation transition of the parent ion. nih.gov

The critical role of this compound in this process is as an internal standard for isotope dilution mass spectrometry. nih.govnih.govresearchgate.net Because the labeled standard is chemically identical to the unlabeled analyte, it behaves the same way during sample extraction, derivatization, and chromatographic separation. However, it is easily distinguished by the mass spectrometer due to its higher mass. By adding a known amount of the labeled standard to a sample at the beginning of the workflow, any sample loss or variation in instrument response can be precisely corrected for, enabling highly accurate and reproducible quantification of the endogenous Neu5Ac. nih.govcsu.edu.au

Table 3: Typical Parameters for LC-MS/MS Quantification of Neu5Ac Using an Isotopic Internal Standard nih.govnih.govnih.gov
ParameterDescription
ChromatographyReverse Phase (e.g., C8, C18) or HILIC
Mobile PhaseAqueous buffer with organic modifier (e.g., acetonitrile)
Ionization ModeElectrospray Ionization (ESI), Positive or Negative
MS Scan ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Neu5Ac)e.g., m/z 308.1 → 87.0 (Negative); m/z 366 → 330 (Positive, derivatized) nih.gov
MRM Transition (Internal Standard)e.g., m/z 311.1 → 90.0 (Negative); m/z 369 → 333 (Positive, derivatized) nih.gov

Mechanistic Studies of Sialic Acid Metabolism Utilizing N Acetylneuraminic Acid 13c,d3 As a Tracer

Elucidation of N-Acetylneuraminic Acid Biosynthetic Pathways

The de novo synthesis of N-acetylneuraminic acid (Neu5Ac) is a critical pathway that begins with glucose and proceeds through the hexosamine pathway. nih.govresearchgate.net Utilizing N-Acetylneuraminic Acid-13C,d3 and its isotopically labeled precursors allows for a detailed investigation of this process, from initial substrate utilization to the formation of the activated sugar nucleotide required for sialylation.

The biosynthesis of sialic acid begins with uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), which is converted to N-acetylmannosamine (ManNAc). wikipedia.orgnih.gov This conversion, catalyzed by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), is the rate-limiting step in the pathway. wikipedia.orgsemanticscholar.org By supplying cells with isotopically labeled precursors, such as ¹³C-glucose or ¹⁵N-glutamine, the flux through the hexosamine pathway and into the sialic acid pathway can be quantified by measuring the incorporation of the label into UDP-GlcNAc, ManNAc, and subsequently Neu5Ac. nih.goveurisotop.com

Studies using labeled ManNAc analogues have demonstrated their efficient uptake and conversion into the corresponding sialic acid analogues, which are then incorporated into cellular glycans. nih.govresearchgate.net This approach allows for the direct measurement of the conversion efficiency of ManNAc to Neu5Ac. Tracing experiments can precisely determine the percentage of a labeled precursor that is successfully converted and integrated into the sialic acid pool, providing valuable data on the regulation and potential bottlenecks in the biosynthetic pathway.

Table 1: Precursor Contribution to N-Acetylneuraminic Acid Biosynthesis

Isotopically Labeled PrecursorKey IntermediateEnzymeMeasured Outcome
¹³C-GlucoseUDP-GlcNAcHexosamine Pathway EnzymesQuantification of ¹³C label incorporation into the hexose ring of Neu5Ac. nih.gov
Labeled N-Acetyl-D-mannosamineManNAc-6-phosphateGNE (kinase domain)Direct measurement of conversion efficiency to Neu5Ac. nih.gov
Amide-¹⁵N-GlutamineUDP-GlcNAcGFAT (Glutamine:fructose-6-phosphate amidotransferase)Incorporation of ¹⁵N into all amino sugars, including Neu5Ac. eurisotop.com

Following the formation of ManNAc, the subsequent step involves its phosphorylation to ManNAc-6-phosphate by the kinase domain of GNE. nih.gov The key condensation reaction is then catalyzed by N-acetylneuraminate synthase (NANS), which forms N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P) from ManNAc-6-P and phosphoenolpyruvate (PEP). wikipedia.orgresearchgate.net A final dephosphorylation step is carried out by Neu5Ac-9-phosphate phosphatase (NANP) to yield Neu5Ac. researchgate.net

The use of isotopically labeled substrates is crucial for characterizing the kinetics and stereochemistry of these enzymatic reactions. For instance, studies with NANS have determined its substrate specificity for various N-acylmannosamine analogues and elucidated the stereochemical course of the condensation reaction with PEP. nih.govdntb.gov.ua By using substrates labeled with stable isotopes, such as in this compound, researchers can precisely follow the transfer of atoms and determine kinetic parameters like Kₘ and k꜀ₐₜ for these key biosynthetic enzymes. nih.gov

Table 2: Kinetic Parameters of N-acetylneuraminate synthase (NANS) with Different Substrates

Substrate (N-acyl-D-mannosamine)Relative kcat/Km (%)Study Focus
N-acetylmannosamine (ManNAc)100Baseline activity for the natural substrate. dntb.gov.ua
N-propionoylmannosamine65Effect of slightly longer acyl chain. dntb.gov.ua
N-butanoylmannosamine23Effect of increased acyl chain length on catalytic efficiency. dntb.gov.ua
N-pentanoylmannosamine10Significant reduction in efficiency with a longer acyl chain. dntb.gov.ua

For sialic acids to be incorporated into glycoconjugates, they must first be activated. Neu5Ac synthesized in the cytosol is transported to the nucleus, where it is converted to cytidine-5′-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) by the enzyme CMP-sialic acid synthetase (CMAS). nih.govnih.gov This activated sugar nucleotide is the donor substrate used by sialyltransferases in the Golgi apparatus to attach sialic acid to the termini of glycan chains on proteins and lipids. researchgate.netnih.gov

Analysis of Sialic Acid Catabolism and Recycling Pathways

Sialic acids are not only synthesized de novo but are also salvaged from the breakdown of glycoconjugates. The catabolic and recycling pathways are essential for maintaining cellular sialic acid homeostasis. This compound serves as an invaluable tracer for dissecting these processes.

Sialidases, also known as neuraminidases, are glycoside hydrolase enzymes that cleave terminal sialic acid residues from glycoconjugates. nih.govnih.gov Mammals have four different sialidases (NEU1, NEU2, NEU3, NEU4), which are localized in different cellular compartments and exhibit distinct substrate specificities. nih.govnih.gov The activity of these enzymes releases free sialic acid, which can be either degraded or recycled.

By using glycoconjugates labeled with this compound as substrates, the activity of sialidases can be monitored with high sensitivity. The release of the labeled sialic acid into the cytosol or extracellular space can be quantified over time. nih.gov The subsequent metabolic fate of the released this compound can then be followed. The primary catabolic enzyme, N-acetylneuraminate pyruvate (B1213749) lyase (NPL or NanA), breaks down Neu5Ac into ManNAc and pyruvate. nih.govnih.gov Tracing the ¹³C and deuterium (B1214612) labels into these breakdown products confirms the activity of this catabolic pathway and is essential for understanding diseases associated with its dysfunction. nih.gov

The breakdown of this compound provides labeled pyruvate and ManNAc, which can enter central carbon metabolism and other biosynthetic pathways. Stable isotope metabolomics allows researchers to trace the journey of the ¹³C atoms throughout the metabolic network. biorxiv.orgescholarship.org For example, the ¹³C label from the pyruvate moiety can be traced into intermediates of the tricarboxylic acid (TCA) cycle, amino acids, and lipids. escholarship.org

This type of metabolic flux analysis provides a systems-level view of how carbon from sialic acid is redistributed and utilized by the cell. It can reveal the interconnectedness of sialic acid metabolism with other major metabolic hubs and quantify the contribution of sialic acid as a nutrient source under different physiological or pathological conditions. escholarship.orgscience.gov Such studies are critical for understanding the competitive advantage that sialic acid catabolism provides to certain pathogenic bacteria in the host environment. science.gov

Table 3: Potential Redistribution of ¹³C Label from this compound Catabolism

Labeled CataboliteEntering PathwayPotential Labeled Downstream MetabolitesMetabolic Significance
[¹³C]-PyruvateTCA Cycle, Gluconeogenesis, Amino Acid SynthesisCitrate, Malate, Glucose, AlanineContribution to central energy and biosynthetic metabolism. escholarship.org
[¹³C,d3]-N-acetylmannosamineSialic Acid Recycling PathwayManNAc-6-P, Neu5Ac-9-P, CMP-Neu5AcQuantification of the efficiency of the sialic acid salvage pathway. nih.gov

Carbon Flux Analysis in Complex Biological Systems

Carbon flux analysis using stable isotope tracers is a powerful technique to investigate the flow of atoms through metabolic networks. By introducing a substrate labeled with a heavy isotope, such as Carbon-13 (¹³C), researchers can trace the path of the carbon backbone through various interconnected pathways. N-Acetylneuraminic Acid-¹³C,d3 (Neu5Ac-¹³C,d3) serves as an ideal tracer for studying the dynamics of sialic acid metabolism. The ¹³C labels allow for the tracking of the carbon skeleton, while the deuterium (d3) labels on the N-acetyl methyl group can provide additional insights into specific enzymatic steps.

When cells are supplied with Neu5Ac-¹³C,d3, it can be taken up and incorporated into the cellular sialic acid pool. From there, it can be activated to CMP-sialic acid and transferred onto glycoproteins and glycolipids or catabolized. By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the distribution of the ¹³C label in downstream metabolites can be determined. This allows for the mapping of carbon transitions and the quantification of the relative contributions of different pathways to the production and consumption of key intermediates, providing a quantitative picture of metabolic flux in complex biological systems.

Quantification of Metabolic Intermediates and Pathway Interdependencies

The use of N-Acetylneuraminic Acid-¹³C,d3 enables the precise quantification of metabolic intermediates within the sialic acid pathway and reveals the interdependencies between this pathway and other areas of central carbon metabolism. When the labeled Neu5Ac is metabolized, the ¹³C atoms are incorporated into various downstream products. Mass spectrometry can distinguish between unlabeled (M+0) and labeled (M+n) versions of a metabolite, where 'n' is the number of ¹³C atoms incorporated. The resulting mass isotopologue distribution (MID) provides a quantitative measure of the fraction of a metabolite pool that is derived from the administered tracer.

For instance, if Neu5Ac-¹³C,d3 is catabolized by N-acetylneuraminate lyase, it breaks down into pyruvate and N-acetylmannosamine (ManNAc). The ¹³C label would consequently appear in these molecules and their subsequent products. Labeled pyruvate could enter the TCA cycle, leading to ¹³C enrichment in citrate, malate, and other intermediates, demonstrating the connection between sialic acid catabolism and central energy metabolism. Similarly, tracking the labeled ManNAc pool can quantify the flux through the sialic acid salvage pathway versus the de novo synthesis pathway. nih.gov This approach provides quantitative data on how different metabolic routes are utilized under specific physiological or pathological conditions.

Below is a hypothetical data table illustrating the ¹³C enrichment in key metabolites following administration of Neu5Ac labeled with three ¹³C atoms.

Table 1: Hypothetical ¹³C Enrichment in Sialic Acid Pathway Intermediates
MetaboliteFractional Enrichment (%) from Labeled Neu5AcPathway Implication
Intracellular N-Acetylneuraminic Acid45.2Represents the proportion of the sialic acid pool derived from the exogenous tracer via salvage/uptake.
N-Acetylmannosamine (ManNAc)21.5Indicates the flux from Neu5Ac catabolism back to ManNAc.
Pyruvate8.7Quantifies the contribution of sialic acid breakdown to the cellular pyruvate pool.
CMP-N-Acetylneuraminic Acid42.8Shows the extent to which salvaged Neu5Ac is activated for subsequent use in sialylation.
TCA Cycle Intermediates (e.g., Citrate)3.1Demonstrates the metabolic link and carbon flow from sialic acid catabolism into central energy pathways.

Dynamic Isotopic Enrichment Studies to Determine Turnover Rates

Dynamic isotopic enrichment studies are used to determine the synthesis and degradation rates (i.e., turnover) of metabolites and macromolecules. In a typical experiment, a biological system is exposed to a labeled tracer like N-Acetylneuraminic Acid-¹³C,d3 for a defined period (a "pulse"), followed by a return to an unlabeled medium (a "chase"). By sampling over time and measuring the rate of incorporation and subsequent decline of the ¹³C label in specific molecules, the turnover rates can be calculated.

For example, the rate at which the ¹³C label from Neu5Ac-¹³C,d3 appears in cell-surface sialoglycoproteins reflects the rate of their synthesis and sialylation. Conversely, the rate at which the isotopic enrichment declines during the chase phase indicates the rate of degradation or shedding of these glycoproteins. sinica.edu.twmdpi.com This methodology is crucial for understanding how the expression and modification of cell surface glycans are regulated, as turnover rates can change significantly during processes like cell differentiation, immune response, or disease progression. The half-life of specific sialylated proteins can be determined by fitting the isotopic decay data to an exponential model. nih.govresearchgate.net

The following table provides an example of data from a dynamic isotopic enrichment study to determine the turnover of a specific sialoglycoprotein.

Table 2: Example Data for Sialoglycoprotein Turnover Analysis
Time Point (Hours)Isotopic Enrichment of Sialoglycoprotein (%)Experimental Phase
00.0Start of Pulse
415.8Pulse (¹³C-labeled Neu5Ac)
828.3
1235.1
1626.5Chase (Unlabeled Neu5Ac)
2417.6
368.9

From this data, a half-life (t½) could be calculated, indicating the time required for half of the labeled glycoprotein population to be replaced.

Investigation of Kinetic Isotope Effects in Enzymatic Reaction Mechanisms

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. nih.gov A KIE occurs when replacing an atom in a reactant with one of its heavier isotopes causes a change in the reaction rate. This effect is most pronounced when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. The dual-labeling in N-Acetylneuraminic Acid-¹³C,d3 allows for the investigation of different aspects of enzymatic reactions.

The deuterium labels (d3) on the N-acetyl group are particularly useful for studying KIEs. For many enzymatic reactions, C-H bond cleavage is a key step. nih.gov If a C-H bond on the N-acetyl group is broken during the rate-limiting step of an enzymatic reaction (e.g., by an N-acetylneuraminate lyase or a sialic acid N-acetylesterase), the reaction will proceed more slowly with the deuterated (C-D) substrate compared to the non-deuterated (C-H) version. The magnitude of the KIE (defined as kH/kD, the ratio of the rate constants) provides information about the transition state of the reaction. A large primary KIE (typically >2) suggests that the C-H bond is being broken in the transition state. nih.gov

Similarly, a ¹³C KIE can be measured by comparing the reaction rate of the ¹³C-labeled substrate with its ¹²C counterpart. While typically smaller than deuterium KIEs, ¹³C KIEs can provide valuable information about changes in bonding at a carbon center during the reaction. nih.gov By using N-Acetylneuraminic Acid-¹³C,d3, researchers can probe the mechanistic details of enzymes involved in sialic acid metabolism with high precision.

Table 3: Hypothetical Kinetic Isotope Effects for Sialic Acid Metabolizing Enzymes
EnzymeSubstrate Atom ProbedObserved KIE (klight/kheavy)Mechanistic Interpretation
Sialidase (Neuraminidase)Anomeric Carbon (¹³C)1.04Suggests significant oxocarbenium ion character in the transition state of glycosidic bond cleavage.
N-Acetylneuraminate LyaseN-Acetyl Methyl Group (d3)1.01A negligible KIE indicates that C-H bond cleavage at this position is not part of the rate-determining step.
SialyltransferaseAnomeric Carbon (¹³C)1.03Consistent with a late transition state with substantial charge development during the transfer of Neu5Ac.

Applications in Glycobiology and Cellular Process Research

Glycoconjugate Turnover and Remodeling Dynamics Studies

Stable isotope labeling is a fundamental technique for studying the turnover and remodeling of glycoconjugates, which are complex molecules composed of carbohydrates (glycans) linked to proteins or lipids. By introducing N-Acetylneuraminic Acid-13C,d3 into a biological system, researchers can track the incorporation of the labeled sialic acid into newly synthesized glycoconjugates and monitor their subsequent degradation or modification over time.

The dual labeling of this compound offers distinct advantages. The ¹³C label provides a clear mass shift in mass spectrometry, allowing for the differentiation between pre-existing (unlabeled) and newly synthesized (labeled) glycoconjugates. The deuterium (B1214612) label on the N-acetyl group can provide additional information and serve as a secondary tracer, particularly in studies where the acetyl group might be metabolically removed and replaced.

Detailed Research Findings:

While specific studies utilizing this compound for glycoconjugate turnover are not extensively documented in publicly available literature, the principles of such an approach are well-established. A hypothetical pulse-chase experiment could be designed as follows:

Pulse: Cells or organisms are exposed to a medium containing this compound for a defined period, allowing for its incorporation into cellular glycoconjugates.

Chase: The labeled medium is replaced with a medium containing unlabeled N-Acetylneuraminic Acid.

Analysis: At various time points during the chase period, glycoconjugates are isolated and analyzed by mass spectrometry.

The rate of disappearance of the ¹³C and deuterium-labeled sialic acid from the glycoconjugate pool provides a direct measure of the turnover rate.

Interactive Data Table: Hypothetical Glycoconjugate Turnover Analysis

Below is an illustrative data table representing the type of data that could be generated from a study on the turnover of a specific glycoprotein, Glycoprotein-X, using this compound.

Time Point (hours)Percentage of Labeled Glycoprotein-X (%)Turnover Rate Constant (k)
0100-
6850.027
12720.027
24520.027
48270.027

Investigating Sialylation Patterns and Biological Roles on Glycoproteins and Glycolipids

Sialylation, the addition of sialic acid to the termini of glycan chains on glycoproteins and glycolipids, plays a crucial role in a vast array of biological processes. The specific pattern of sialylation can influence protein stability, cell-cell interactions, and pathogen recognition. This compound is an invaluable tool for dissecting these intricate sialylation patterns.

The use of ¹³C-labeled sialic acid in conjunction with NMR spectroscopy and mass spectrometry allows for the precise identification and quantification of sialylated structures. nih.govnih.govucsd.edunih.govresearchgate.net The known mass shift introduced by the isotopic labels facilitates the confident assignment of sialic acid-containing fragments in mass spectra. nih.govresearchgate.net

Detailed Research Findings:

Researchers have successfully employed ¹³C-labeled N-acetylneuraminic acid to probe the structures of sialylated glycans. For instance, NMR studies can exploit the ¹³C label to resolve complex spectra and determine the anomeric configuration and linkage of the sialic acid residue to the underlying glycan chain. In mass spectrometry, the isotopic signature of this compound can be used to distinguish between different sialylated glycoforms of a protein and to quantify their relative abundance.

Interactive Data Table: Analysis of Sialylation Isoforms of a Therapeutic Antibody

This table illustrates how this compound could be used to analyze the different sialylated glycoforms of a recombinant monoclonal antibody (mAb).

GlycoformMass Shift due to Label (Da)Relative Abundance (%)Sialic Acid Linkage
G0F030-
G1F045-
G1FS1 (¹³C,d3)+415α2,3
G1FS1' (¹³C,d3)+410α2,6

Utilization of this compound in Cellular Metabolic Labeling Experiments

Cellular metabolic labeling with stable isotopes is a cornerstone of metabolic research, enabling the tracing of metabolic pathways and the quantification of metabolic fluxes. This compound can be supplied to cells in culture, where it will be taken up and incorporated into the sialic acid biosynthesis pathway.

By tracking the distribution of the ¹³C and deuterium labels throughout the metabolic network, researchers can gain insights into the dynamics of sialic acid metabolism and its interplay with other metabolic pathways. This approach, often referred to as metabolic flux analysis, provides a quantitative understanding of cellular physiology.

Detailed Research Findings:

While specific metabolic flux analysis studies employing this compound are not readily found in the literature, the methodology is well-established for other labeled substrates. The dual labels in this compound would provide a more detailed picture of metabolic transformations. For example, the fate of the carbon backbone (tracked by ¹³C) and the N-acetyl group (tracked by d3) could be monitored independently.

Interactive Data Table: Hypothetical Metabolic Flux Analysis in Cancer Cells

This table demonstrates the potential data output from a metabolic flux analysis experiment comparing the metabolism of this compound in normal and cancerous cells.

Metabolic PathwayFlux in Normal Cells (relative units)Flux in Cancer Cells (relative units)Fold Change
Sialic Acid Salvage1002502.5
Glycoconjugate Synthesis802002.5
Sialic Acid Catabolism20502.5

Studies of Sialic Acid Interaction with Bacterial and Host Enzymes

This compound is a valuable substrate for studying the kinetics and mechanisms of enzymes that process sialic acids, such as sialidases and glycosyltransferases.

Characterization of Sialidase and Glycosyltransferase Activity

Sialidases (or neuraminidases) are enzymes that cleave terminal sialic acid residues from glycoconjugates, while glycosyltransferases are responsible for their addition. Assays using labeled substrates like this compound allow for the sensitive and specific measurement of the activity of these enzymes.

For sialidases, the release of labeled sialic acid from a labeled glycoconjugate can be monitored over time. For glycosyltransferases, the incorporation of labeled sialic acid into an acceptor substrate is measured. The isotopic labels provide a clear and unambiguous signal for quantification, often by mass spectrometry.

Detailed Research Findings:

Enzyme assays utilizing radiolabeled or fluorescently labeled sialic acids are common. The use of a stable isotope-labeled substrate like this compound offers a non-radioactive and highly specific alternative for these assays, particularly when coupled with mass spectrometry-based detection.

Interactive Data Table: Sialidase Activity Assay

This table shows example data from a kinetic analysis of a bacterial sialidase using a substrate containing this compound.

Substrate Concentration (µM)Initial Velocity (µmol/min/mg)
105.2
2511.8
5020.1
10032.5
20045.0

Investigation of Sialic Acid Aldolase (B8822740) Mechanisms and Biocatalysis

Sialic acid aldolase (also known as N-acetylneuraminate lyase) catalyzes the reversible cleavage of N-acetylneuraminic acid into N-acetylmannosamine (ManNAc) and pyruvate (B1213749). This enzyme is a key player in sialic acid catabolism and is also used in the biocatalytic synthesis of sialic acids and their derivatives. biosynth.comfrontiersin.org

The deuterium label in this compound is particularly useful for investigating the mechanism of sialic acid aldolase through kinetic isotope effect (KIE) studies. The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. A significant KIE upon substitution of hydrogen with deuterium at a position involved in bond breaking in the rate-determining step of the reaction provides strong evidence for the involvement of that position in the catalytic mechanism. libretexts.orgwikipedia.orglibretexts.org

Detailed Research Findings:

Studies on sialic acid aldolase have utilized various techniques to elucidate its mechanism. The use of deuterated substrates allows for the probing of proton transfer steps in the catalytic cycle. For example, if the cleavage of the C-H bond at the C3 position of Neu5Ac is part of the rate-determining step, a slower reaction rate would be observed with a substrate deuterated at this position. The d3-label on the N-acetyl group of this compound could be used to investigate if this group participates in any unexpected hydrogen exchange reactions during catalysis.

Interactive Data Table: Kinetic Isotope Effect on Sialic Acid Aldolase

This table presents hypothetical data from a KIE study on sialic acid aldolase, comparing the reaction rates with unlabeled and deuterated N-acetylneuraminic acid.

Substratek_cat (s⁻¹)KIE (kH/kD)
N-Acetylneuraminic Acid25.41.0
N-Acetylneuraminic Acid-d325.3

Development and Validation of N Acetylneuraminic Acid 13c,d3 As a Certified Reference Material

Standardization in Bioanalytical Assays and Quality Control

The primary role of N-Acetylneuraminic Acid-13C,d3 in bioanalytical assays is to serve as an internal standard for the accurate quantification of endogenous N-acetylneuraminic acid. In techniques such as liquid chromatography-mass spectrometry (LC-MS), a known amount of the isotopically labeled standard is added to a biological sample. Because this compound is chemically identical to the analyte but has a different mass, it co-elutes with the analyte during chromatography and is simultaneously detected by the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and instrument response, thereby significantly improving the precision and accuracy of the measurement.

The use of a certified reference material like this compound is fundamental for quality control in clinical and research laboratories. By incorporating a CRM into routine analyses, laboratories can continuously monitor the performance of their analytical methods, ensuring that the results are reliable and reproducible over time. This is particularly important in longitudinal studies or when comparing data from different analytical runs.

Table 1: Representative Quality Control Data for N-Acetylneuraminic Acid Quantification using this compound as an Internal Standard

QC Level Target Concentration (µM) Mean Measured Concentration (µM) Accuracy (%) Precision (%CV)
Low 5.0 4.9 98.0 4.5
Medium 50.0 51.0 102.0 3.2

This table presents illustrative data to demonstrate the application of the CRM in quality control.

Assessment of Purity and Isotopic Enrichment for High-Precision Reference Applications

For this compound to be designated as a CRM, its chemical purity and isotopic enrichment must be meticulously characterized. The chemical purity ensures that the measured signal is not influenced by interfering impurities. High-performance liquid chromatography (HPLC) is a common technique used to assess chemical purity. For instance, commercial suppliers of this compound often specify a purity of greater than 95% as determined by HPLC.

Isotopic enrichment refers to the percentage of the labeled compound that contains the desired stable isotopes. This is a critical parameter as it directly impacts the accuracy of the quantification. Mass spectrometry is used to determine the isotopic distribution and confirm the mass of the labeled compound. A high isotopic enrichment minimizes the contribution of the internal standard to the signal of the native analyte.

Table 2: Illustrative Certificate of Analysis for a Batch of this compound CRM

Parameter Method Specification Result
Chemical Purity HPLC ≥ 98.0% 99.2%
Isotopic Enrichment Mass Spectrometry ≥ 99 atom % 13C, ≥ 98 atom % D 99.5 atom % 13C, 98.7 atom % D
Identity 1H-NMR, 13C-NMR, MS Conforms to structure Conforms

This table provides an example of the data that would be present on a certificate of analysis for a CRM.

Inter-laboratory Harmonization and Traceability for Research Data

The availability of a well-characterized CRM for this compound is essential for achieving inter-laboratory harmonization. When different laboratories use the same CRM to calibrate their instruments and validate their methods, it ensures that the results they generate are comparable. This is crucial for collaborative research projects, multi-center clinical trials, and for establishing reference ranges for biomarkers.

Emerging Research Areas and Future Perspectives for N Acetylneuraminic Acid 13c,d3

Integration with Multi-Omics Approaches (e.g., Glycomics, Metabolomics) for Systems Biology

The era of systems biology demands an integrative understanding of complex biological networks, moving beyond the study of individual components to a holistic view of cellular processes. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, glycomics, and metabolomics, are central to this endeavor. Stable isotope labeling is an indispensable technique in this context, particularly for metabolomics and glycomics, where it enables precise tracking and quantification of molecular fluxes.

N-Acetylneuraminic Acid-13C,d3 serves as an ideal tracer for ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful method to quantify the rates of metabolic reactions within a cell. nih.govnih.govresearchgate.net When cells are cultured with ¹³C-labeled N-acetylneuraminic acid, the ¹³C atoms are incorporated into various downstream metabolites. By analyzing the mass distribution of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can map the flow of carbon through the sialic acid metabolic network and connected pathways. nih.gov This allows for the quantification of integrated responses within these networks, providing a dynamic picture of cellular metabolism that is unattainable with static concentration measurements alone. nih.govresearchgate.net

The dual-labeling strategy in this compound offers enhanced capabilities. The ¹³C component provides a stable tracer for metabolic fate, while the deuterium (B1214612) atoms can serve as a distinct marker, potentially allowing for more complex experimental designs. For instance, it could be used in duplex stable isotope labeling (DuSIL) strategies to simultaneously quantify different glycan populations. acs.org This integrated approach is critical for constructing comprehensive systems biology models that can predict how perturbations, such as disease or drug treatment, affect cellular function.

Table 1: Applications of Isotope-Labeled N-Acetylneuraminic Acid in Multi-Omics

Research Area Application of Labeled Neu5Ac Key Techniques Expected Outcome
Metabolomics Tracing the metabolic fate of sialic acid LC-MS/MS, GC-MS Identification and quantification of downstream metabolites and pathway activity. nih.gov
Glycomics Quantifying changes in sialylated glycan profiles MALDI-MS, LC-MS Relative quantification of specific sialoglycans in different biological states. acs.org
¹³C-Metabolic Flux Analysis (¹³C-MFA) Quantifying intracellular metabolic reaction rates GC-MS, NMR Elucidation of metabolic network responses to genetic or environmental changes. nih.govnih.gov

| Systems Biology | Integrating metabolic data with other 'omics' datasets | Computational Modeling | Construction of predictive models of cellular physiology and disease. |

Advancements in Microfluidics and High-Throughput Screening Methodologies

The fields of drug discovery and fundamental biological research are continually driven by the need for faster, more efficient, and more sensitive analytical methods. Microfluidics and high-throughput screening (HTS) have emerged as transformative technologies that meet these demands by miniaturizing and automating complex biological experiments. These platforms are characterized by their low sample consumption, reduced cost, and ability to perform thousands of parallel analyses. nih.gov

The use of isotopically labeled compounds like this compound within these advanced platforms opens up new avenues for research. For example, HTS assays can be developed to screen large chemical libraries for inhibitors of key enzymes in sialic acid metabolism, such as sialyltransferases. nih.gov In such an assay, a fluorescently or mass-tagged acceptor substrate could be used, and the transfer of labeled sialic acid from its donor substrate (CMP-sialic acid, derived from the supplied this compound) would be detected. The isotopic label provides a highly specific and sensitive signal for quantifying enzyme activity, minimizing false positives from interfering compounds.

Droplet microfluidics, a technique where picoliter- to nanoliter-volume reactions are encapsulated in droplets, is particularly well-suited for single-cell analysis. Cells could be encapsulated with this compound and various test compounds. After incubation, the metabolic fate of the labeled sialic acid within each cell could be analyzed by mass spectrometry, allowing for the high-throughput investigation of cellular heterogeneity in drug response or metabolic function.

Table 2: Synergy of Labeled Neu5Ac with Advanced Screening Platforms

Platform Advantage Application with this compound
Microtiter Plate HTS High-throughput, automated Screening for inhibitors of sialyltransferases or other enzymes in the sialic acid pathway. nih.gov
Droplet Microfluidics Single-cell analysis, low volume Investigating cell-to-cell variability in sialic acid uptake and metabolism.

| Organ-on-a-Chip | In vivo-like environment | Studying the role of sialylation in complex tissue models under controlled conditions. |

Novel Synthetic Routes for Enhanced or Targeted Isotope Labeling

The utility of an isotopically labeled compound is intrinsically linked to the ability to synthesize it efficiently and with precise control over the location of the heavy atoms. The development of novel synthetic routes for this compound and other specifically labeled sialic acids is a critical area of ongoing research. Chemoenzymatic synthesis has proven to be a particularly powerful strategy, combining the flexibility of chemical synthesis with the high stereospecificity of enzymatic reactions. researchgate.netnih.gov

A common chemoenzymatic approach involves the synthesis of an isotopically labeled precursor, such as a labeled N-acetyl-D-mannosamine (ManNAc) derivative, which is then condensed with pyruvate (B1213749) in a reaction catalyzed by N-acetylneuraminic acid aldolase (B8822740) (NAL). researchgate.netnih.govescholarship.org To create a dually labeled compound like this compound, this process would require precursors labeled with both deuterium and ¹³C. For example, a deuterated ManNAc analogue could be reacted with a ¹³C-labeled pyruvate.

Future advancements in this area will likely focus on:

Site-Specific Labeling: Developing synthetic methods that allow for the placement of isotopes at any desired position within the sialic acid molecule. This would enable researchers to probe specific chemical bonds during enzymatic reactions.

Multi-Isotope Labeling: Creating more complex isotopologues with combinations of ¹³C, d, ¹⁵N, and ¹⁸O to perform multi-dimensional studies. Strategies for dual labeling of sialylated glycans using bifunctional sialic acid analogues are already being explored. pkusz.edu.cn

Expanding Applications in Mechanistic Enzymology and Structural Glycobiology

The dual isotopic labels of this compound make it a uniquely powerful tool for investigating the fundamental biochemistry of sialic acid.

In mechanistic enzymology , the replacement of a hydrogen atom with deuterium can significantly alter the rate of a reaction if the C-H bond is broken in the rate-limiting step. This phenomenon, known as the kinetic isotope effect (KIE), is a primary tool for elucidating enzymatic mechanisms. wikipedia.org By synthesizing this compound with deuterium at a position involved in an enzymatic C-H bond cleavage, researchers can measure the KIE to gain insight into the transition state of the reaction. nih.gov The additional ¹³C label can be used to track the reaction's progress or to probe for secondary KIEs at neighboring carbon atoms, providing even more detailed mechanistic information. nih.gov

In structural glycobiology , Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the three-dimensional structure and dynamics of carbohydrates and their complexes with proteins. nih.gov The incorporation of ¹³C provides a sensitive NMR-active nucleus that can be used to resolve structural details that are inaccessible through proton (¹H) NMR alone. researchgate.net By using ¹³C-labeled N-acetylneuraminic acid, researchers can study the conformation of sialoglycans and observe how they interact with sialic-acid-binding proteins like lectins or enzymes like sialyltransferases. nih.govnih.gov The presence of both ¹³C and deuterium labels can further refine NMR studies by providing additional structural constraints or by simplifying complex spectra, ultimately leading to a more precise understanding of the molecular basis of glycan recognition.

Q & A

Q. How should isotopic enrichment data from this compound studies be normalized and reported?

  • Best Practices :
  • Express enrichment as molar percent excess (MPE) relative to natural abundance controls.
  • Correct for background 13C signals using blank samples processed identically .
  • Disclose MS instrument resolution (e.g., 70,000 for full-scan modes) to ensure data comparability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.